7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
説明
This compound features a hybrid structure combining a piperidine ring substituted with a hydroxyl group and a 3-(trifluoromethyl)phenyl moiety, linked via a carbonyl group to a tetrahydroquinazoline-2,4-dione core. The trifluoromethyl group is notable for its electron-withdrawing effects, which can modulate receptor binding affinity and bioavailability .
特性
IUPAC Name |
7-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-2-3-4-12-32-23(34)20-9-8-17(15-21(20)30-24(32)35)22(33)31-13-10-25(36,11-14-31)18-6-5-7-19(16-18)26(27,28)29/h5-9,15-16,36H,2-4,10-14H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLUYQXNYQDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (hereafter referred to as Compound A ) is a complex organic molecule belonging to the class of tetrahydroquinazolines. This article explores its biological activity based on available research findings, including molecular interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features several notable functional groups that contribute to its biological activity:
- Piperidine ring : Known for its role in various biological mechanisms.
- Trifluoromethyl group : Enhances lipophilicity and can influence binding interactions with biological targets.
- Hydroxy and carbonyl groups : Potential sites for hydrogen bonding and interactions with enzymes or receptors.
The molecular formula of Compound A is with a molecular weight of approximately 393.41 g/mol. Its structural complexity suggests a diverse range of biological activities.
Research indicates that Compound A may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against various enzymes such as α-glucosidase and cyclooxygenases (COX). The presence of the trifluoromethyl group is associated with enhanced enzyme binding affinity due to increased electron-withdrawing capacity, which stabilizes the enzyme-ligand complex .
- Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors. Compounds with similar structures have been evaluated for their ability to modulate NMDA receptors, which are critical in neurological functions .
- Anticancer Activity : Preliminary studies on related tetrahydroquinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Case Study 1: Antidiabetic Potential
In a study assessing the antidiabetic properties of similar compounds, it was found that derivatives with a piperidine structure exhibited significant inhibition of α-glucosidase. Compound A's structural similarities suggest it may also possess similar antidiabetic effects, warranting further investigation into its pharmacokinetics and bioavailability .
Case Study 2: Anticancer Activity
A derivative of Compound A was tested against various cancer cell lines, showing promising results in inhibiting cell growth. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity through improved cellular uptake and interaction with target proteins involved in cell cycle regulation .
科学的研究の応用
Pharmacological Applications
a. Opioid Receptor Modulation
The compound is structurally related to known opioid receptor antagonists. Research indicates that derivatives of piperidine and quinazoline compounds can exhibit significant activity at opioid receptors. For instance, studies have highlighted the design of analogues that target μ-opioid receptors (MOP), δ-opioid receptors (DOP), and κ-opioid receptors (KOP) . The ability to modulate these receptors can lead to advancements in pain management therapies.
b. Analgesic Potential
Recent studies have focused on synthesizing compounds with analgesic properties. The compound's structure suggests it may interact with pain pathways effectively, potentially providing pain relief without the addictive properties associated with traditional opioids . This area of research is particularly relevant given the ongoing opioid crisis.
Analytical Applications
a. Chromatography Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. Studies have indicated that reverse-phase HPLC can effectively separate and quantify this compound in complex mixtures, which is crucial for pharmacokinetic studies . The scalability of these methods makes them suitable for both analytical and preparative applications.
Case Studies
a. Pain Model Studies
In a recent study involving analgesic potential, a series of piperidine derivatives were evaluated in animal models for their efficacy against pain stimuli . The findings suggested that modifications to the piperidine structure could enhance analgesic effects while reducing side effects.
b. Structure-Activity Relationship (SAR) Studies
A comprehensive SAR analysis was performed on various piperidine derivatives to identify key structural features that contribute to receptor binding affinity and selectivity . Such studies help in optimizing lead compounds for further development.
類似化合物との比較
Structural Analogues and Key Features
The compound’s structural complexity invites comparisons with three classes of analogues:
Piperidine derivatives: Substituted piperidines are prevalent in drug discovery due to their conformational flexibility and ability to engage hydrogen bonding. For example, fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares the trifluoromethylphenyl group but replaces the piperidine with a pyrazole ring, leading to pesticidal rather than therapeutic applications .
Tetrahydroquinazoline-diones : These scaffolds are associated with kinase inhibition (e.g., gefitinib analogs). The lack of an aromatic substituent at the quinazoline core in the target compound may reduce kinase affinity but improve solubility.
Trifluoromethyl-containing pharmaceuticals : Compounds like celecoxib (a COX-2 inhibitor) highlight the role of trifluoromethyl groups in enhancing target selectivity and metabolic resistance.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6 Tanimoto index) to fipronil and ethiprole (pesticides) due to shared trifluoromethylphenyl motifs. However, its extended piperidine-quinazoline system reduces similarity to smaller drug-like molecules (e.g., celecoxib: ~0.2–0.3 Tanimoto) .
Table 1: Structural and Computational Comparison
| Compound Name | Core Structure | Key Substituents | Bioactivity/Use | Tanimoto Index (vs. Target) |
|---|---|---|---|---|
| Target Compound | Quinazoline-dione | 3-pentyl, CF3-phenyl-piperidine | Undetermined (hypothetical: CNS) | N/A |
| Fipronil | Pyrazole | CF3-phenyl, sulfinyl | Pesticide | 0.45–0.55 |
| Ethiprole | Pyrazole | CF3-phenyl, ethylsulfinyl | Pesticide | 0.40–0.50 |
| Celecoxib | Pyrazole | CF3, sulfonamide | Anti-inflammatory | 0.20–0.30 |
Bioactivity and Functional Divergence
While the target compound shares structural elements with pesticidal agents (e.g., fipronil), its larger, more polar framework suggests divergent applications. The tetrahydroquinazoline-dione moiety is understudied but may confer unique binding modes compared to pyrazole-based systems.
Challenges in Comparison
- Lack of experimental data: No direct bioactivity or crystallographic data for the target compound limits functional insights.
- Structural uniqueness : The hybrid piperidine-quinazoline system complicates analog identification; most similar compounds prioritize either ring system exclusively.
準備方法
Synthesis of 3-Pentyl-1,2,3,4-Tetrahydroquinazoline-2,4-Dione
The quinazoline-dione core is synthesized via cyclization of N-pentyl anthranilamide under basic conditions. A representative procedure involves:
-
Alkylation of Anthranilic Acid : Anthranilic acid is treated with pentyl bromide in the presence of potassium carbonate to yield N-pentyl anthranilamide.
-
Cyclization : The intermediate undergoes cyclization using phosgene or triphosgene in dichloromethane, forming the quinazoline-2,4-dione ring.
Optimization Note : Substituting phosgene with urea derivatives reduces toxicity while maintaining a 75–80% yield.
Synthesis of 4-Hydroxy-4-[3-(Trifluoromethyl)Phenyl]Piperidine
This intermediate is prepared through a boronate ester-mediated coupling strategy:
-
Boronate Ester Formation : 3-(Trifluoromethyl)phenylboronic acid reacts with pinacol in the presence of tert-butyl nitrite and benzoyl peroxide, yielding 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (70% yield).
-
Piperidine Ring Construction : The boronate ester participates in a nickel-catalyzed coupling with a cyclohexenone derivative, followed by hydroxylation to introduce the 4-hydroxy group.
Reaction Conditions :
Final Coupling and Acylation
The quinazoline-dione and piperidine intermediates are joined via a carbonyl linkage:
-
Activation of Piperidine Carboxylic Acid : The piperidine intermediate is converted to its acid chloride using thionyl chloride.
-
Amide Bond Formation : The acid chloride reacts with the quinazoline-dione under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), yielding the final product.
Critical Parameters :
-
Temperature: 0–5°C to minimize side reactions.
-
Stoichiometry: 1.2 equivalents of acid chloride relative to quinazoline-dione.
Optimization and Scalability
Catalytic Systems for Boronate Coupling
Comparative studies of palladium and nickel catalysts reveal superior performance of nickel-based systems for aryl-alkyl bond formation:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 80 | 42 |
| Ni(cod)₂/PCyp₃ | Toluene/THF | 140 | 59 |
| [RuCl₂(p-cymene)]₂ | DMF | 120 | 38 |
Nickel catalysts achieve higher yields due to improved tolerance for steric hindrance from the trifluoromethyl group.
Solvent Effects on Cyclization
Polar aprotic solvents enhance cyclization efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 75 |
| THF | 7.52 | 68 |
| Acetonitrile | 37.5 | 55 |
Lower dielectric solvents favor intramolecular cyclization over hydrolysis.
Analytical Characterization
Structural Confirmation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves a multi-step approach, starting with functionalization of the piperidine ring (e.g., introducing the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions). Key steps include:
- Coupling Reagents : Use carbodiimides like EDC with HOAt for amide bond formation between the piperidine and tetrahydroquinazoline-dione core .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization to isolate the final product.
- Optimization : Adjust reaction temperatures (e.g., 0–60°C for coupling steps) and solvent polarity to minimize side products. Monitor intermediates via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the piperidine ring conformation, pentyl chain integration, and trifluoromethyl group presence. Key signals:
- Trifluoromethyl (): -NMR peak at ~-60 ppm.
- Piperidine protons: Multiplets in δ 1.5–3.5 ppm.
- IR : Identify carbonyl stretches (1680–1750 cm) and hydroxyl groups (broad peak ~3200 cm) .
- X-ray Crystallography : For absolute configuration verification, use SHELX for refinement and WinGX/ORTEP for visualization .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with structural motifs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer assays).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability.
- Dose-Response Curves : Employ 3D spheroid models for cytotoxicity screening (IC determination) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine and tetrahydroquinazoline-dione moieties?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density for the trifluoromethyl group and piperidine chair conformation.
- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Validate using R and electron density maps .
- Visualization : Generate ORTEP diagrams in WinGX to highlight torsional angles and hydrogen-bonding networks .
Q. What computational strategies are recommended to study interactions between the trifluoromethylphenyl group and target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side chains to model ligand-receptor binding. Parameterize the trifluoromethyl group using DFT-derived charges.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA).
- AI Integration : Apply COMSOL Multiphysics for predictive modeling of solvent effects or reaction pathways .
Q. How should contradictory data between computational predictions and experimental binding affinities be analyzed?
- Methodological Answer :
- Error Source Identification :
- Computational : Check force field parameterization (e.g., AMBER vs. CHARMM for trifluoromethyl interactions).
- Experimental : Validate assay conditions (e.g., buffer pH, ionic strength) using isothermal titration calorimetry (ITC) for binding constant verification.
- Theory Linkage : Reconcile discrepancies by aligning simulation results with crystallographic data or spectroscopic evidence (e.g., hydrogen bond distances in X-ray vs. MD) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
